4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
Description
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAJFNNRUIILLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl isoxazole derivatives
- 3-Methylisoxazole pyrimidine derivatives
- Pyrimidinyl sulfide compounds
Uniqueness
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and structural features.
Biological Activity
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromophenyl group, a methylisoxazole ring, and a pyrimidinyl sulfide moiety, which contribute to its diverse biological properties.
The primary biological target of this compound is acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, affecting cholinergic signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and cognitive disorders.
Mode of Action
The compound interacts with AChE through competitive inhibition, which significantly reduces the enzymatic activity. This action disrupts normal cholinergic function, potentially leading to enhanced synaptic transmission and modulation of neural activity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation by interfering with critical signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound can effectively reach its site of action within biological systems. Its absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for therapeutic use.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H8BrN3OS |
| Molecular Weight | 322.19 g/mol |
| CAS Number | 478050-42-9 |
| Primary Target | Acetylcholinesterase (AChE) |
| Anticancer Activity | Cytotoxic to various cancer cells |
| Antimicrobial Activity | Effective against resistant bacteria |
Case Studies
-
Anticancer Efficacy Study :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.
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Neuroprotective Effects :
- Research conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease.
-
Antimicrobial Testing :
- A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for 4-bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide, and how are reaction conditions tailored to improve yield?
The compound is synthesized via multi-step reactions involving sulfur-containing intermediates and halogenated aromatic precursors. A common approach includes nucleophilic substitution between a bromophenyl thiol and a pre-functionalized isoxazolopyrimidine scaffold. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize intermediates .
- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation .
- Catalysts : Triethylamine (Et₃N) is used to neutralize acidic byproducts and drive the reaction forward .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : The bromophenyl group exhibits characteristic aromatic proton signals (δ 7.4–7.8 ppm), while the methylisoxazole moiety shows a singlet for the methyl group (δ 2.3–2.5 ppm). Coupling patterns confirm regiochemistry .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹), C=S (~700 cm⁻¹), and isoxazole ring (1600–1650 cm⁻¹) validate key functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the compound’s heterocyclic core .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to ensure >95% purity .
- Dose-response standardization : Conduct IC₅₀ determinations across multiple replicates to account for biological variability .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Q. How does crystal packing influence the compound’s stability and solubility?
Single-crystal X-ray diffraction reveals intermolecular interactions:
- Halogen bonding : Bromine atoms participate in Br···S contacts (3.3–3.5 Å), enhancing crystal stability .
- π-π stacking : Aromatic rings align face-to-face (3.8 Å spacing), reducing aqueous solubility .
Q. What strategies mitigate sulfur oxidation during long-term storage?
- Inert atmosphere : Store under argon or nitrogen to prevent thioether oxidation to sulfoxide .
- Lyophilization : Freeze-dry the compound to minimize hydrolytic degradation .
Methodological Considerations
Q. How to analyze reaction byproducts in complex synthetic mixtures?
- LC-MS : Use electrospray ionization (ESI) in positive-ion mode to detect sulfur-containing intermediates (e.g., disulfides) .
- TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .
Q. What statistical approaches validate reproducibility in biological assays?
- ANOVA : Compare triplicate data sets to assess significance (p < 0.05) .
- Z-factor analysis : Ensure assay robustness (Z > 0.5) in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
